molecular formula C10H15Br B13166165 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene

Cat. No.: B13166165
M. Wt: 215.13 g/mol
InChI Key: ZHGBDSVZDKUMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclopropyl-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclopropylcyclohexene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylcyclohexene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclohexene derivatives, while oxidation reactions can produce cyclohexene carboxylic acids or ketones.

Scientific Research Applications

4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: This compound also contains a bromomethyl group but is attached to a benzoic acid moiety.

    4-(Bromomethyl)cyclohexane: Similar to 4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene but lacks the cyclopropyl group.

    4-(Bromomethyl)-4-methylcyclohex-1-ene: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

This compound is unique due to the presence of both a bromomethyl group and a cyclopropyl group on the cyclohexene ring

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

4-(bromomethyl)-4-cyclopropylcyclohexene

InChI

InChI=1S/C10H15Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h1-2,9H,3-8H2

InChI Key

ZHGBDSVZDKUMLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(CBr)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.